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molecular formula C18H21N3O B8744538 7-Mesityl-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

7-Mesityl-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Cat. No. B8744538
M. Wt: 295.4 g/mol
InChI Key: DVCISHSFINFXJH-UHFFFAOYSA-N
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Patent
US06765008B1

Procedure details

A mixture of the compound of step B(157.600 g, 0.53 mol) and 100 ml of 85% phosphoric acid was heated for 0.5 hours in an oil bath at a temperature of 130° C. All the starting material was consumed and the desired product formed. The mixture was cooled, poured into 1200 ml of ice-water, and stirred. Precipitate formed and was filtered. The solid was washed with water, dried overnight to give 113.220 g of the title compound as brick-pink solid. 1H NMR (CDCl3) δ 1.85(s, 6H), 1.87(s, 3H), 2.34(s, 3H), 2.41(s, 3H), 2.44(s, 3H), 7.00(s, 2H) ppm.
Quantity
157.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:7]([CH3:8])=[C:6]([CH3:9])[N:5]([C:10]2[C:15]([CH3:16])=[CH:14][C:13]([CH3:17])=[CH:12][C:11]=2[CH3:18])[C:4]=1[NH:19][C:20](=O)[CH3:21])#[N:2].P(=O)(O)(O)[OH:24]>>[CH3:21][C:20]1[NH:2][C:1](=[O:24])[C:3]2[C:7]([CH3:8])=[C:6]([CH3:9])[N:5]([C:10]3[C:15]([CH3:16])=[CH:14][C:13]([CH3:17])=[CH:12][C:11]=3[CH3:18])[C:4]=2[N:19]=1

Inputs

Step One
Name
Quantity
157.6 g
Type
reactant
Smiles
C(#N)C1=C(N(C(=C1C)C)C1=C(C=C(C=C1C)C)C)NC(C)=O
Name
Quantity
100 mL
Type
reactant
Smiles
P(O)(O)(O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
All the starting material was consumed

Outcomes

Product
Name
Type
product
Smiles
CC=1NC(C2=C(N1)N(C(=C2C)C)C2=C(C=C(C=C2C)C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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